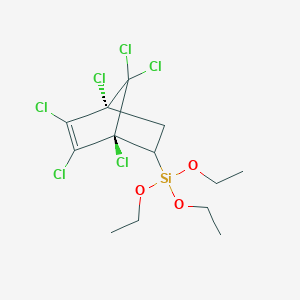
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene is an organosilicon compound characterized by the presence of multiple chlorine atoms and a triethoxysilyl group. This compound is known for its unique chemical structure, which combines the properties of both silicon and chlorine, making it valuable in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, reduced forms of the compound, and substituted products with different functional groups .
科学研究应用
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and as a labeling agent for biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
作用机制
The mechanism of action of 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene involves its interaction with molecular targets through its reactive chlorine atoms and triethoxysilyl group. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the compound’s electrophilic nature .
相似化合物的比较
Similar Compounds
- 1,2,3,4,7,7-Hexachloro-2-norbornene
- 1,2,3,4,7,7-Hexachloro-6-trimethoxysilyl-2-norbornene
- 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-1-norbornene
Uniqueness
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene stands out due to its specific combination of chlorine atoms and the triethoxysilyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties and versatility .
属性
CAS 编号 |
1805-83-0 |
|---|---|
分子式 |
C13H18Cl6O3Si |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















